molecular formula C23H28N4O3 B1243386 1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)- CAS No. 268725-86-6

1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-

Cat. No. B1243386
M. Wt: 408.5 g/mol
InChI Key: YZCSJBGQLATPMH-UHFFFAOYSA-N
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Description

5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)-2-(phenylmethyl)-3-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to 1H-pyrazole-5-carboxamide have been synthesized and characterized, showing potential in fields like organic chemistry and material science. For example, the synthesis and characterization of certain 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including those related to the 1H-pyrazole structure, have been explored (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antimicrobial Activity

  • Some derivatives of 1H-pyrazole-5-carboxamide have been found to possess cytotoxic properties against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Additionally, antimicrobial activities of certain derivatives have been reported, suggesting potential applications in developing new antibacterial and antifungal agents (Korkusuz, Yıldırım, & Albayrak, 2013).

Molecular Conformation and Hydrogen Bonding

  • The molecular conformation and hydrogen bonding of related 1H-pyrazole derivatives have been studied. This research contributes to the understanding of how these compounds interact at a molecular level, which is crucial for their potential applications in various fields, including pharmaceuticals and material science (Asma et al., 2018).

properties

IUPAC Name

2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCSJBGQLATPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-

CAS RN

268725-86-6
Record name CFM-1571
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268725866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CFM-1571
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE9FJW53Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-
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1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-
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1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-
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1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-
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1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-
Reactant of Route 6
1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-

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